
N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a heterocyclic compound that features a thiadiazole ring, a thiazole moiety, and a phenoxyacetamide group. This structure suggests potential biological activity, given the known properties of thiadiazoles and thiazoles in medicinal chemistry.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves the reaction of a thiadiazole derivative with various reagents to introduce additional functional groups. For instance, the reaction of 5-pentadecyl-1,3,4-thiadiazol-2-amine with ethyl cyanoacetate can lead to the formation of cyanoacetamide derivatives, which can then be further modified to produce a range of heterocyclic compounds with potential antimicrobial properties . Similarly, the synthesis of N-[5-(4-tert-amino-2-butynyl)thio-1,3,4-thiadiazol-2yl]-2-phenoxyacetamides involves the preparation of thiadiazol-2-yl derivatives followed by the introduction of a phenoxyacetamide group .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heteroatoms, including nitrogen and sulfur, which are integral to the thiadiazole and thiazole rings. These heteroatoms are responsible for the compounds' ability to interact with biological targets through various types of bonding and interactions, such as hydrogen bonding and metal coordination .
Chemical Reactions Analysis
The chemical reactivity of thiadiazole and thiazole derivatives is influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the nucleophilicity and electrophilicity of the compound. For example, the introduction of an amino group can enhance the nucleophilicity, allowing for further reactions such as alkylation or acylation . The reactivity of these compounds can be exploited to synthesize a wide array of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole and thiazole derivatives are influenced by their molecular structure. The presence of heteroatoms and the ability to form intramolecular and intermolecular hydrogen bonds can affect the compound's solubility, melting point, and stability. These properties are crucial when considering the compound's potential as a pharmaceutical agent, as they will affect its bioavailability and metabolic stability .
科学的研究の応用
Design and Synthesis for Therapeutic Exploration
A series of analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, were synthesized to identify more potent glutaminase inhibitors with improved drug-like properties. These analogs demonstrated similar potency and better solubility compared to BPTES, showing potential in attenuating the growth of human lymphoma B cells both in vitro and in a mouse xenograft model, highlighting their therapeutic exploration potential Shukla et al., 2012.
Novel Compound Synthesis
The synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives via carbodiimide condensation showcased a convenient and rapid method for producing compounds with potential biological applications. These compounds were identified through IR, 1H NMR, and elemental analyses, indicating a broad scope for synthesizing novel compounds with varied biological activities Yu et al., 2014.
Antimicrobial and Antifungal Applications
The synthesis and characterization of imino-4-methoxyphenol thiazole derived Schiff base ligands demonstrated moderate activity against bacteria and fungi. These findings suggest a potential for the development of new antimicrobial and antifungal agents leveraging the structural features of these compounds Vinusha et al., 2015.
Potential Anticancer Agents
Newly synthesized 1,3,4-thiadiazole derivatives were investigated for their anticancer activities against MCF-7 and A549 tumor cell lines. Among these, a specific compound demonstrated promising cytotoxic activity, suggesting the potential of 1,3,4-thiadiazole derivatives as anticancer agents Çevik et al., 2020.
Anticonvulsant Quality Control
A study focused on the development of quality control methods for N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a compound with significant anticonvulsive activity. This work highlights the importance of quality control in the development and standardization of new medicinal substances, especially those showing potential anticonvulsant properties Sych et al., 2018.
将来の方向性
Thiazole derivatives have diverse biological activities and have been the subject of research for the development of new compounds related to this scaffold . Future research may focus on the design and development of different thiazole derivatives, including “N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide”, for various therapeutic applications.
作用機序
Target of action
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The specific targets of these compounds vary widely depending on their structure and functional groups.
Mode of action
The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemical pathways
Thiazole derivatives can interact with various biochemical pathways. For instance, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, thereby affecting the biochemical pathways that these proteins or enzymes are involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole derivatives can vary depending on their structure and functional groups. Some thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The molecular and cellular effects of thiazole derivatives can vary widely. For example, some thiazole derivatives can inhibit the growth of certain types of cells or organisms, while others can stimulate certain biochemical reactions .
Action environment
The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .
特性
IUPAC Name |
N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S3/c21-11(8-23-10-4-2-1-3-5-10)17-14-19-20-15(26-14)25-9-12(22)18-13-16-6-7-24-13/h1-7H,8-9H2,(H,16,18,22)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBIXTJRPCDSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


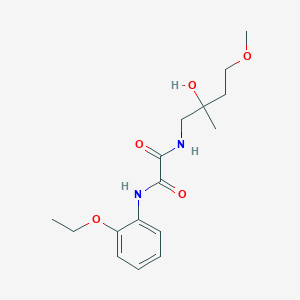
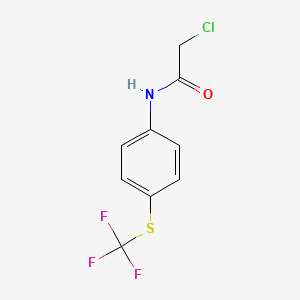
![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2532754.png)
![2-amino-11-[(4-fluorophenyl)methyl]-6-(2-methoxyethyl)-7-methyl-5,12-dioxospir o[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carbonitrile](/img/structure/B2532756.png)

![6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B2532758.png)
![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2532759.png)
![2-[(3R,5S)-5-Methoxycarbonylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2532761.png)
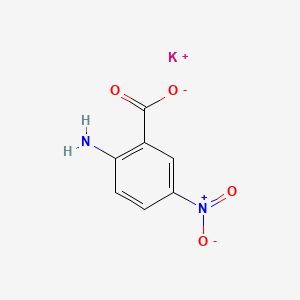

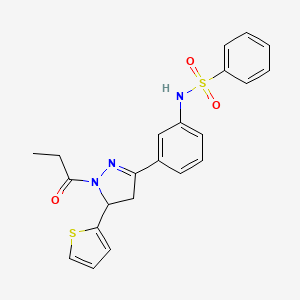
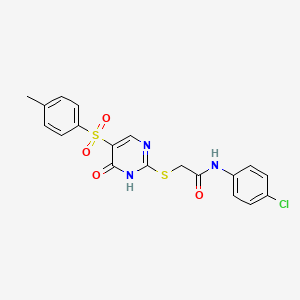
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2532769.png)